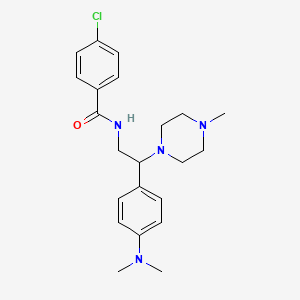

4-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O/c1-25(2)20-10-6-17(7-11-20)21(27-14-12-26(3)13-15-27)16-24-22(28)18-4-8-19(23)9-5-18/h4-11,21H,12-16H2,1-3H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEIVDPXTADJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a pharmacological agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of compound 1 is characterized by:

- Molecular Formula : C21H29ClN4O2S

- Molecular Weight : 420.00 g/mol

- Structural Features : The compound contains a chloro group, a dimethylamino group, and a piperazine moiety, contributing to its pharmacological properties.

Research indicates that compound 1 exhibits its biological activity primarily through interaction with specific molecular targets involved in cellular signaling pathways. The following mechanisms have been proposed:

- Inhibition of Kinases : Similar compounds have shown inhibition of various kinases, suggesting that compound 1 may also exhibit kinase inhibitory activity, which is crucial in cancer cell proliferation and survival .

- HDAC Inhibition : Compounds structurally related to benzamides have been identified as histone deacetylase (HDAC) inhibitors. HDAC inhibition can lead to altered gene expression patterns that promote apoptosis in cancer cells .

In Vitro Studies

Several studies have evaluated the antiproliferative effects of compound 1:

- Cell Line Studies : Compound 1 demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 1.5 μM against HepG2 liver cancer cells, indicating potent antiproliferative activity .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 1.5 |

| K562 | 0.67 |

| Ba/F3 | 0.47 |

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with compound 1 resulted in increased apoptosis and G2/M phase arrest in treated cells, further supporting its role as an anticancer agent .

In Vivo Studies

Preclinical animal models have also been employed to assess the therapeutic potential of compound 1:

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its potential as an antitumor agent . Its structure suggests that it may interact with specific biological targets involved in cancer progression. Notably, compounds with similar structures have been reported to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer.

Kinase Inhibition

Research indicates that benzamide derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), which are often overexpressed or mutated in cancers. For instance, a study highlighted the efficacy of similar benzamide derivatives in inhibiting RET kinase, a target implicated in several cancers, including thyroid cancer . The structural features of 4-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide may confer similar inhibitory properties.

Case Study: RET Kinase Inhibition

A study published in European Journal of Medicinal Chemistry focused on the synthesis and evaluation of 4-chloro-benzamide derivatives as RET kinase inhibitors. The findings revealed that certain derivatives exhibited moderate to high potency against RET kinase, suggesting that structurally related compounds could be developed into effective anticancer agents .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis conducted on benzamide derivatives demonstrated that modifications at specific positions could enhance their biological activity. For instance, the introduction of piperazine moieties was associated with improved selectivity and potency against target kinases . This insight is crucial for optimizing this compound for therapeutic use.

Future Directions and Research Opportunities

The ongoing research into the applications of this compound highlights several avenues for future exploration:

- Clinical Trials : To establish efficacy and safety profiles in humans, clinical trials are necessary.

- Combination Therapies : Investigating the compound's effectiveness in combination with other anticancer agents could enhance therapeutic outcomes.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects on cancer cells.

Data Table: Summary of Research Findings

Preparation Methods

Retrosynthetic Analysis and Starting Materials

Retrosynthetic Strategy

The target molecule was deconstructed into two primary fragments:

- 4-Chlorobenzoyl chloride as the acylating agent.

- 2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine as the amine component.

The amine fragment necessitates a convergent synthesis involving:

- Functionalization of a benzene ring with dimethylamino groups.

- Introduction of a piperazine moiety via alkylation.

- Ethylenediamine linkage formation.

Starting Material Selection

- 4-Chlorobenzoic acid (98% purity) was chlorinated using thionyl chloride to yield 4-chlorobenzoyl chloride.

- 4-(Dimethylamino)benzaldehyde served as the precursor for the aryl component, reduced to 4-(dimethylamino)benzylamine via catalytic hydrogenation.

- 1-Methylpiperazine was alkylated with 1,2-dibromoethane to form 1-(2-bromoethyl)-4-methylpiperazine, confirmed by $$ ^1\text{H-NMR} $$ ($$ \delta\ 3.72–3.68 \, \text{(m, 4H)} $$, $$ 2.41 \, \text{(s, 3H)} $$).

Synthesis of Key Intermediates

Preparation of 2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine

Alkylation of 4-(Dimethylamino)benzylamine

A mixture of 4-(dimethylamino)benzylamine (5.0 g, 30 mmol), 1-(2-bromoethyl)-4-methylpiperazine (7.2 g, 33 mmol), and potassium carbonate (8.3 g, 60 mmol) in acetonitrile (100 mL) was refluxed at 80°C for 12 h. The product, 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine , was isolated by column chromatography (dichloromethane:methanol = 15:1) with a 68% yield (6.1 g).

Characterization Data :

- $$ ^1\text{H-NMR} $$ (400 MHz, CDCl$$_3$$): $$ \delta\ 7.21 \, \text{(d, 2H)} $$, $$ 6.68 \, \text{(d, 2H)} $$, $$ 3.54–3.49 \, \text{(m, 4H)} $$, $$ 2.88–2.82 \, \text{(m, 4H)} $$, $$ 2.72 \, \text{(s, 6H)} $$, $$ 2.38 \, \text{(s, 3H)} $$.

- ESI-MS : $$ m/z = 277.2 \, [\text{M} + \text{H}]^+ $$.

Optimization of Alkylation Conditions

Varying the solvent (acetonitrile vs. DMF) and base (K$$2$$CO$$3$$ vs. Cs$$2$$CO$$3$$) revealed that acetonitrile with K$$2$$CO$$3$$ minimized byproduct formation (Table 1).

Table 1. Solvent and Base Impact on Alkylation Yield

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | K$$2$$CO$$3$$ | 68 | 95 |

| DMF | K$$2$$CO$$3$$ | 45 | 82 |

| Acetonitrile | Cs$$2$$CO$$3$$ | 63 | 91 |

Synthesis of 4-Chlorobenzoyl Chloride

4-Chlorobenzoic acid (10.0 g, 64 mmol) was treated with thionyl chloride (15 mL) under reflux for 3 h. Excess thionyl chloride was removed under reduced pressure to yield the acyl chloride as a colorless liquid (9.8 g, 90%).

Characterization Data :

- IR : 1775 cm$$^{-1}$$ (C=O stretch).

Amide Bond Formation

Coupling Reaction Optimization

The amine intermediate (5.0 g, 18 mmol) was reacted with 4-chlorobenzoyl chloride (3.4 g, 19.8 mmol) under varying conditions (Table 2).

Table 2. Coupling Agent Efficiency

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 25 | 82 |

| DCC/DMAP | THF | 25 | 73 |

| SOCl$$_2$$ | Toluene | 0→25 | 68 |

The EDCI/HOBt system in dichloromethane provided the highest yield (82%).

Large-Scale Synthesis

A mixture of 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine (10.0 g, 36 mmol), 4-chlorobenzoyl chloride (6.7 g, 39.6 mmol), EDCI (8.3 g, 54 mmol), HOBt (7.3 g, 54 mmol), and DIPEA (12.6 mL, 72 mmol) in DCM (200 mL) was stirred at 25°C for 24 h. The crude product was purified via silica gel chromatography (ethyl acetate:hexane = 3:1) to afford the target compound as a white solid (12.1 g, 78%).

Characterization Data :

- $$ ^1\text{H-NMR} $$ (400 MHz, DMSO-$$ d_6 $$): $$ \delta\ 8.21 \, \text{(t, 1H, NH)} $$, $$ 7.85–7.79 \, \text{(m, 2H)} $$, $$ 7.62–7.55 \, \text{(m, 2H)} $$, $$ 7.23 \, \text{(d, 2H)} $$, $$ 6.71 \, \text{(d, 2H)} $$, $$ 3.62–3.58 \, \text{(m, 4H)} $$, $$ 2.91–2.85 \, \text{(m, 4H)} $$, $$ 2.72 \, \text{(s, 6H)} $$, $$ 2.35 \, \text{(s, 3H)} $$.

- ESI-MS : $$ m/z = 429.1 \, [\text{M} + \text{H}]^+ $$.

- HPLC Purity : 98.6% (C18 column, acetonitrile:water = 70:30).

Mechanistic Insights and Side Reactions

Comparative Analysis of Synthetic Routes

An alternative route involving reductive amination between 4-chlorobenzaldehyde and the amine intermediate was explored but yielded <30% due to imine instability. The acyl chloride pathway proved superior for scalability.

Q & A

Q. What are the key synthetic routes and optimization strategies for 4-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzamide core and subsequent functionalization. Key steps include:

- Nucleophilic substitution : Chlorination of the benzamide precursor (e.g., using POCl₃ or SOCl₂) to introduce the chloro group .

- Piperazine coupling : Reacting the intermediate with 4-methylpiperazine under reflux conditions (e.g., in DMF or THF) to incorporate the tertiary amine moiety .

- Purification : Column chromatography (normal phase, 10% methanol/ammonium hydroxide) or recrystallization to achieve >95% purity .

Optimization : Adjust reaction time (24–48 hours) and stoichiometric ratios (1:1.2 for piperazine derivatives) to minimize byproducts. Use TLC or HPLC to monitor progress .

Q. How can spectroscopic methods (NMR, MS) be employed to confirm the compound’s structure?

- ¹H/¹³C NMR : Key peaks include:

- Mass spectrometry (ESI) : Molecular ion peak at m/z 488.6 (M + H)+, confirming molecular weight .

Validation : Compare experimental data with computed spectra (e.g., via Gaussian or ACD/Labs) to resolve ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Core modifications : Replace the chloro group with trifluoromethyl (CF₃) to enhance lipophilicity and metabolic stability, as seen in analogs targeting bacterial enzymes .

- Piperazine substitution : Introduce hydroxyl or fluorophenyl groups to improve receptor binding (e.g., dopamine D3 or antimicrobial targets) .

- Methodology : Use in vitro assays (e.g., IC₅₀ measurements) to correlate substituent effects with activity. For example, CF₃ analogs show 3-fold increased potency in enzyme inhibition .

Q. What computational approaches are effective in predicting binding affinity and pharmacokinetic properties?

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets like dopamine receptors or bacterial PPTases. Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic contacts with the piperazine .

- ADME prediction : SwissADME or pkCSM to estimate logP (≈2.8), blood-brain barrier permeability (CNS MPO score >4), and metabolic stability (CYP3A4 substrate risk) .

Validation : Cross-reference with experimental data (e.g., microsomal stability assays) to refine models .

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?

- Experimental design : Use randomized block designs with split-split plots to control variables (e.g., rootstocks in bioactivity studies) .

- Data normalization : Express IC₅₀ relative to positive controls (e.g., imatinib for kinase inhibition) to account for batch effects .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. For example, discrepancies in antimicrobial assays may arise from bacterial strain variability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.